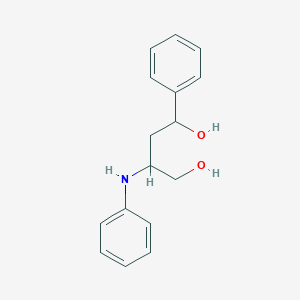

3-anilino-1-phenyl-1,4-butanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Butanediol is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It’s a colorless viscous liquid . Aniline is an organic compound with the formula C6H5NH2. It’s the simplest aromatic amine .

Synthesis Analysis

In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol .Molecular Structure Analysis

1,4-Butanediol has a linear structure with four carbon atoms and two hydroxyl groups at the terminal carbon atoms . Aniline has a benzene ring attached to an amino group .Chemical Reactions Analysis

1,4-Butanediol can undergo dehydration to form butyrolactone . Aniline can undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

1,4-Butanediol has a density of 1.0171 g/cm3 at 20 °C, a melting point of 20.1 °C, and a boiling point of 235 °C .Scientific Research Applications

Biotechnological Production and Metabolic Engineering

Renewable Chemical Production : Research has demonstrated the capability of engineered Escherichia coli to produce 1,4-butanediol (BDO) from renewable carbohydrate feedstocks, showcasing a biotechnological approach to produce valuable polymers from non-petroleum sources (Yim et al., 2011).

Downstream Processing Innovations : The separation and purification processes for biologically produced diols like 1,3-propanediol and 2,3-butanediol have been explored, highlighting the need for improved yield, purity, and energy efficiency in their microbial production (Xiu & Zeng, 2008).

Microbial Production Strategies : Studies on microbial 2,3-butanediol production review strategies for strain improvement, substrate alternation, and process development to enhance efficiency and economic viability, emphasizing the compound's potential in industrial applications (Ji, Huang, & Ouyang, 2011).

Chemical Synthesis and Industrial Applications

Catalytic Dehydration : Research on the catalytic dehydration of 1,4-butanediol over ceria and zirconia has revealed pathways to produce intermediates like 3-buten-1-ol, which have implications for further chemical synthesis and industrial applications (Sato et al., 2004); (Yamamoto et al., 2005).

Renewable Gasoline and Solvents : The biotechnological production of 2,3-butanediol is discussed as a precursor for renewable gasoline, solvents, and fuel additives, offering a sustainable alternative to fossil fuel-based products (Harvey, Merriman, & Quintana, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-anilino-1-phenylbutane-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-12-15(17-14-9-5-2-6-10-14)11-16(19)13-7-3-1-4-8-13/h1-10,15-19H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZWKOPJHTGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(CO)NC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Anilino-1-phenyl-1,4-butanediol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)

![1-(benzylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563685.png)

![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)

![1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)

![3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563713.png)

![N-{[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5563721.png)

![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5563739.png)

![1-(3,4-dimethylbenzyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5563749.png)

![N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5563751.png)